molecular formula C18H19N7O B2788185 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1171517-87-5

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2788185
CAS No.: 1171517-87-5
M. Wt: 349.398
InChI Key: ZLDOHYKNHXSGHM-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through the condensation of a β-dicarbonyl compound with guanidine or amidine derivatives.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Formation of Piperazine Derivative: The piperazine moiety is introduced through a nucleophilic substitution reaction with a suitable halide derivative.

    Final Coupling: The final step involves coupling the piperazine derivative with a phenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been studied as a potential inhibitor of certain enzymes and receptors, which could make it useful in treating diseases such as cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide: Known for its potential as a kinase inhibitor.

    4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-methylpiperazine-1-carboxamide: Similar structure but with a methyl group, affecting its binding affinity and activity.

    4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-1-carboxamide: Piperidine ring instead of piperazine, altering its chemical properties and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple targets makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-phenyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(22-15-5-2-1-3-6-15)24-11-9-23(10-12-24)16-13-17(20-14-19-16)25-8-4-7-21-25/h1-8,13-14H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDOHYKNHXSGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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